molecular formula C16H29N2NaO3 B13757287 1-(Carboxyethoxyethyl)-2-octyl-2-imidazoline sodium salt CAS No. 56484-15-2

1-(Carboxyethoxyethyl)-2-octyl-2-imidazoline sodium salt

Cat. No.: B13757287
CAS No.: 56484-15-2
M. Wt: 320.40 g/mol
InChI Key: ZNFTWFNXQBAHJI-UHFFFAOYSA-M
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Description

1-(Carboxyethoxyethyl)-2-octyl-2-imidazoline sodium salt is an imidazoline-based compound of interest in analytical chemistry research. While specific mechanistic studies on this exact compound are limited, related imidazoline salts are utilized as model analytes in the development and scaling of reverse-phase (RP) high-performance liquid chromatography (HPLC) methods . These research applications are crucial for method development in pharmacokinetic studies and for the isolation of impurities in preparative separation . The structural class of imidazolines is known for its diverse biological potential, making it a valuable scaffold in various investigative contexts . This product is strictly for use in laboratory research.

Properties

CAS No.

56484-15-2

Molecular Formula

C16H29N2NaO3

Molecular Weight

320.40 g/mol

IUPAC Name

sodium;3-[2-(2-octyl-4,5-dihydroimidazol-1-yl)ethoxy]propanoate

InChI

InChI=1S/C16H30N2O3.Na/c1-2-3-4-5-6-7-8-15-17-10-11-18(15)12-14-21-13-9-16(19)20;/h2-14H2,1H3,(H,19,20);/q;+1/p-1

InChI Key

ZNFTWFNXQBAHJI-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCC1=NCCN1CCOCCC(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of 1-(Carboxyethoxyethyl)-2-octyl-2-imidazoline sodium salt typically involves:

  • Step 1: Synthesis of the imidazoline ring substituted with an octyl group.
    This is commonly achieved by alkylation of imidazole or imidazoline precursors with 1-bromooctane or similar alkyl halides under basic conditions, often using phase transfer catalysts and aqueous base, as shown in analogous syntheses of 2-octyl-imidazoline derivatives.

  • Step 2: Introduction of the carboxyethoxyethyl side chain.
    This involves etherification or substitution reactions where a 2-(2-hydroxyethoxy)propanoic acid derivative is attached to the imidazoline nitrogen. The carboxylic acid function is often protected or introduced via ester intermediates, then hydrolyzed to free acid.

  • Step 3: Conversion to the sodium salt.
    The free acid form is neutralized with sodium hydroxide or a sodium alkoxide to yield the sodium salt form. This step requires careful control of pH and solvent removal to avoid side reactions or product degradation.

Specific Preparation Method from Patent Literature

A notable method for preparing imidazole metal salts, which can be adapted for the sodium salt of 1-(Carboxyethoxyethyl)-2-octyl-2-imidazoline, involves:

  • Reacting the imidazole derivative with a metal alkoxide (e.g., sodium ethylate) in an alcohol solvent (e.g., ethanol) at controlled temperatures below 50 °C to prevent degradation and discoloration.

  • Removal of the alcohol solvent under reduced pressure at mild temperatures (around 48 °C) to isolate the sodium salt as a white, free-flowing powder without blocking or caking issues.

This method emphasizes the importance of:

  • Using high purity starting materials to minimize side reactions.

  • Controlling moisture to prevent violent reactions (especially when sodium hydride is involved).

  • Avoiding high temperatures during solvent removal to maintain product quality.

Laboratory-Scale Synthesis Example (Hypothetical Based on Related Compounds)

Step Reagents & Conditions Outcome Notes
1 Imidazole + 1-bromooctane, benzyl tetraethylammonium chloride, NaOH, toluene, 110 °C, 18 h 2-octyl-imidazole intermediate Alkylation with phase transfer catalyst
2 Intermediate + 2-(2-bromoethoxy)propanoic acid or ester, base, solvent Etherified intermediate Introduction of carboxyethoxyethyl group
3 Hydrolysis (if ester used), neutralization with NaOH Sodium salt of 1-(Carboxyethoxyethyl)-2-octyl-2-imidazoline Final product isolation by solvent removal under vacuum

Data Tables and Research Outcomes

Physicochemical Properties (From PubChem Data)

Property Value
Molecular Formula C16H29N2NaO3
Molecular Weight 320.40 g/mol
CAS Number 56484-15-2
Appearance White powder (typical for sodium salts)
Solubility Soluble in water and polar solvents (inferred)

Yield and Purity Data from Patent Example

Parameter Value
Sodium salt yield ~100% (based on neutralization titration)
Purity 100% (neutralization titration)
Physical form White, non-blocking powder
Solvent removal temperature ≤ 50 °C
Reaction solvent Ethanol (18% sodium ethylate solution)

Chemical Reactions Analysis

Types of Reactions

1-(Carboxyethoxyethyl)-2-octyl-2-imidazoline sodium salt undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it back to its amine precursors.

    Substitution: The imidazoline ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic conditions.

Major Products

The major products formed from these reactions include various substituted imidazolines, oxides, and reduced amine derivatives.

Scientific Research Applications

1-(Carboxyethoxyethyl)-2-octyl-2-imidazoline sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell culture media to improve cell adhesion and growth.

    Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

    Industry: Utilized in the formulation of detergents, emulsifiers, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 1-(Carboxyethoxyethyl)-2-octyl-2-imidazoline sodium salt primarily involves its surfactant properties. The compound reduces surface tension, allowing for better interaction between different phases (e.g., oil and water). This property is crucial in applications such as emulsification and dispersion. The molecular targets include cell membranes and other lipid-containing structures, where it can alter permeability and fluidity.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Variations and Their Effects
  • Alkyl Chain Length :

    • 1-(Carboxyethoxyethyl)-2-heptyl-2-imidazoline sodium salt (): The heptyl chain (C7) compared to the octyl (C8) chain in the target compound reduces hydrophobicity. Shorter chains typically lower critical micelle concentration (CMC) values, favoring solubility over surface activity .
    • Sodium Lauroamphoacetate (): Features an undecyl chain (C11), which increases hydrophobicity, enhancing micellar stability but reducing solubility in polar solvents.
  • Functional Groups: 1,3-Dimethylimidazolium-2-carboxylate (): A zwitterionic salt with carboxylate and methyl groups. The absence of a long alkyl chain limits its surfactant properties but improves ionic liquid applications.
  • Counterion Differences :

    • 1-Hexadecyl-3-methylimidazolium bromide (): Bromide counterions are less polarizable than sodium carboxylates, leading to higher melting points and lower biodegradability.
2.3 Physical and Chemical Properties
  • Solubility :

    Compound Solubility Profile
    Target compound (C8) High in water, moderate in polar solvents
    1-Hexadecyl-3-methylimidazolium bromide Low in water, high in organic solvents
    Sodium Lauroamphoacetate (C11) Moderate in water, forms viscous solutions
  • Thermal Stability :
    Sodium carboxylate derivatives (e.g., target compound) exhibit higher thermal stability (>200°C) compared to sulfate or bromide salts (e.g., 1-ethyl-2-heptadecenyl imidazolium ethyl sulfate , ), which degrade below 150°C .

Research Findings and Contradictions

  • Antimicrobial Activity :
    Imidazolium salts with bromide counterions () show higher antimicrobial efficacy than sodium carboxylates, likely due to membrane disruption via halide ions .
  • Biodegradability : Sodium carboxylates (e.g., target compound) are more biodegradable than sulfate or quaternary ammonium salts, aligning with green chemistry trends .

Biological Activity

1-(Carboxyethoxyethyl)-2-octyl-2-imidazoline sodium salt, a compound belonging to the imidazoline class, has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various applications, and relevant case studies.

  • Molecular Formula : C15H27N2NaO
  • CAS Number : 68877-55-4
  • Structure : The compound features a hydrophobic octyl chain and a carboxyethoxyethyl group, contributing to its amphiphilic nature.

Antimicrobial Properties

1-(Carboxyethoxyethyl)-2-octyl-2-imidazoline sodium salt exhibits significant antimicrobial activity. Studies have shown that it is effective against various bacteria and fungi, making it a potential candidate for use in disinfectants and preservatives.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The antimicrobial action is believed to occur through the disruption of microbial cell membranes, leading to increased permeability and eventual cell lysis. The imidazoline moiety is thought to interact with phospholipid bilayers, altering membrane integrity.

Anti-inflammatory Effects

Research indicates that this compound may also possess anti-inflammatory properties. In vitro studies demonstrated a reduction in pro-inflammatory cytokines when immune cells were treated with 1-(carboxyethoxyethyl)-2-octyl-2-imidazoline sodium salt.

Case Studies

  • Skin Irritation Study : A study on the topical application of the compound showed no significant irritation on human skin, indicating its potential for use in cosmetic formulations.
  • Wound Healing : In animal models, application of this compound on wounds accelerated healing compared to control groups, attributed to its antimicrobial and anti-inflammatory properties.

Cosmetic Industry

Due to its emulsifying properties and skin compatibility, 1-(Carboxyethoxyethyl)-2-octyl-2-imidazoline sodium salt is being explored as an ingredient in skin care products. Its ability to enhance the stability of formulations while providing antimicrobial protection makes it an attractive option for cosmetic chemists.

Pharmaceutical Formulations

The compound's efficacy against a range of pathogens positions it as a valuable additive in pharmaceutical formulations aimed at preventing infections.

Q & A

Q. What are the established synthetic pathways for 1-(Carboxyethoxyethyl)-2-octyl-2-imidazoline sodium salt, and how is the product characterized?

Methodological Answer: The synthesis involves reacting an imidazoline precursor (e.g., 2-octyl-2-imidazoline) with a carboxylic acid derivative (e.g., carboxyethoxyethyl chloride) under controlled conditions, followed by neutralization with sodium hydroxide or sodium carbonate . Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR): To confirm the imidazoline ring structure and substituent positions (e.g., ¹H/¹³C NMR for octyl chain and carboxyethoxyethyl group) .
  • Infrared Spectroscopy (IR): To identify functional groups like carboxylate (-COO⁻) and imidazoline ring vibrations .
  • Mass Spectrometry (MS): For molecular ion verification (C₁₅H₂₇N₂NaO₃, m/z 330.4) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC): To quantify purity and detect unreacted precursors or byproducts .
  • Elemental Analysis: To validate the empirical formula (C, H, N, Na content) .
  • Thermogravimetric Analysis (TGA): To assess thermal stability and confirm the absence of residual solvents .

Advanced Research Questions

Q. How does the amphiphilic nature of this compound influence its interaction with lipid bilayers, and what experimental techniques are used to study these interactions?

Methodological Answer: The hydrophobic octyl chain embeds into lipid bilayers, while the hydrophilic carboxyethoxyethyl group interacts with aqueous phases, modulating membrane fluidity. Techniques include:

  • Fluorescence Anisotropy: To measure changes in membrane rigidity using probes like DPH (1,6-diphenyl-1,3,5-hexatriene) .
  • Differential Scanning Calorimetry (DSC): To analyze phase transition behavior of lipid bilayers in the compound’s presence .
  • Molecular Dynamics Simulations: To model spatial orientation and residence time within bilayers .

Q. What strategies can resolve discrepancies in solubility data reported across studies?

Methodological Answer: Controlled experiments should isolate variables affecting solubility:

  • pH Titration: To assess ionization states of the carboxylate group (pKa ~4.5–5.5) and their impact on solubility .
  • Ionic Strength Studies: Using NaCl or buffer systems to evaluate salting-in/out effects .
  • Temperature Gradients: Measure solubility at 25°C vs. 37°C to account for physiological relevance .

Q. How can computational methods guide the optimization of this compound’s amphiphilic balance for drug delivery applications?

Methodological Answer:

  • Quantitative Structure-Activity Relationship (QSAR): Correlate alkyl chain length or hydrophilic group modifications with critical micelle concentration (CMC) .
  • Molecular Docking: To predict interactions with transmembrane proteins (e.g., P-glycoprotein) for efflux inhibition studies .

Q. What experimental designs are recommended to analyze contradictory data on the compound’s stability in aqueous solutions?

Methodological Answer:

  • Accelerated Stability Testing: Expose samples to elevated temperatures (40–60°C) and monitor degradation via HPLC .
  • Light Exposure Studies: Use UV-Vis spectroscopy to detect photolytic decomposition of the imidazoline ring .
  • pH-Dependent Stability Assays: Compare degradation rates in buffers (pH 3–9) to identify optimal storage conditions .

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